BenchChemオンラインストアへようこそ!

Lithium(1+) ion 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate

Medicinal Chemistry Physicochemical Profiling Drug Design

Lithium(1+) ion 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate (CAS 2193061-93-5, molecular formula C9H4FLiN2O3, molecular weight 214.08 g/mol) is a lithiated heterocyclic carboxylate salt belonging to the 1,3,4-oxadiazole class. The compound comprises a 5-(4-fluorophenyl)-1,3,4-oxadiazole core bearing a lithium carboxylate at the 2-position.

Molecular Formula C9H4FLiN2O3
Molecular Weight 214.08
CAS No. 2193061-93-5
Cat. No. B2361888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium(1+) ion 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate
CAS2193061-93-5
Molecular FormulaC9H4FLiN2O3
Molecular Weight214.08
Structural Identifiers
SMILES[Li+].C1=CC(=CC=C1C2=NN=C(O2)C(=O)[O-])F
InChIInChI=1S/C9H5FN2O3.Li/c10-6-3-1-5(2-4-6)7-11-12-8(15-7)9(13)14;/h1-4H,(H,13,14);/q;+1/p-1
InChIKeyAZROVKKXMHYKAV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Lithium(1+) 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate (CAS 2193061-93-5) – Core Identity and Procurement Baseline


Lithium(1+) ion 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate (CAS 2193061-93-5, molecular formula C9H4FLiN2O3, molecular weight 214.08 g/mol) is a lithiated heterocyclic carboxylate salt belonging to the 1,3,4-oxadiazole class . The compound comprises a 5-(4-fluorophenyl)-1,3,4-oxadiazole core bearing a lithium carboxylate at the 2-position . Its free acid counterpart, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid (CAS 944898-08-2), is listed in the Sigma-Aldrich AldrichCPR collection for early-discovery research . The 1,3,4-oxadiazole heterocycle is a recognized privileged scaffold in medicinal chemistry, frequently employed as a bioisosteric replacement for ester and amide functionalities, and the lithium counterion confers distinct solubility and reactivity properties relative to the free acid or other salt forms [1].

Lithium(1+) 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate – Why In-Class Compounds Are Not Interchangeable


Substituting this specific 1,3,4-oxadiazole-2-carboxylate lithium salt with a closely related analog—whether a different regioisomer, counterion, or aryl substituent—introduces measurable and functionally consequential changes in lipophilicity, metabolic stability, hERG liability, aqueous solubility, and synthetic reactivity. A landmark systematic matched-pair analysis across the AstraZeneca compound collection demonstrated that 1,3,4-oxadiazole isomers consistently exhibit approximately one order of magnitude lower lipophilicity (log D) and superior metabolic stability and aqueous solubility profiles compared to their 1,2,4-oxadiazole counterparts [1]. Furthermore, the lithium counterion directly influences solubility in polar aprotic solvents and enables participation in low-temperature lithiation–substitution chemistry that is inaccessible with the free acid or alternative salts [2]. The 4-fluorophenyl substituent at the 5-position provides a specific electron-withdrawing profile that differs quantifiably from cyclopropyl, 2,6-difluorophenyl, or unsubstituted phenyl analogs, affecting both ring electronic properties and downstream biological target engagement. These orthogonal differentiation axes—regioisomer, counterion, and substituent—mean that broad “oxadiazole carboxylate” procurement without precise specification of each structural parameter carries a high risk of obtaining a compound with materially different physicochemical and pharmacological properties.

Lithium(1+) 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate – Quantitative Comparative Evidence for Procurement Decisions


1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomer: Lipophilicity (log D) Differentiation

The 1,3,4-oxadiazole core of the target compound confers approximately one order of magnitude lower lipophilicity compared to the equivalent 1,2,4-oxadiazole regioisomer (CAS 2260932-60-1 for the directly comparable lithium salt). This is based on a systematic matched-pair analysis of 1,2,4- and 1,3,4-oxadiazole pairs in the AstraZeneca compound collection, which demonstrated that in virtually all cases the 1,3,4-isomer exhibits a log D approximately 1 unit lower than its 1,2,4 partner [1]. The difference is rationalized by intrinsically different charge distributions (dipole moments) between the two regioisomeric forms [1]. For a procurement decision, selecting the 1,2,4-oxadiazole lithium salt (CAS 2260932-60-1, PubChem CID 137945331, bearing GHS hazard statements H302 and H315) [2] instead of the 1,3,4-isomer would yield a compound with substantially higher lipophilicity, potentially altered membrane permeability, and different metabolic stability and hERG profiles.

Medicinal Chemistry Physicochemical Profiling Drug Design

Metabolic Stability and hERG Liability: 1,3,4-Oxadiazole Advantage Over 1,2,4-Isomer

The Boström et al. (2012) matched-pair study demonstrated that the 1,3,4-oxadiazole isomers show significantly improved metabolic stability and reduced hERG inhibition compared to matched 1,2,4-oxadiazole counterparts across multiple compound pairs [1]. These differences are attributed to the distinct charge distributions inherent to each regioisomeric form. For the target lithium salt (CAS 2193061-93-5), the 1,3,4-oxadiazole scaffold is therefore expected to confer a lower risk of hERG-related cardiotoxicity and longer metabolic half-life relative to the 1,2,4-oxadiazole lithium salt comparator (CAS 2260932-60-1). This differentiation is relevant for any program advancing oxadiazole-containing candidates toward in vivo studies. It should be noted that these are class-level findings; direct experimental confirmation for this specific compound pair has not been published.

ADME Toxicology Kinase Inhibitor Development

Lithium Salt vs. Free Acid: Solubility and Synthetic Reactivity Differentiation

The lithium carboxylate salt form (CAS 2193061-93-5) provides enhanced solubility in polar aprotic solvents compared to the free carboxylic acid (CAS 944898-08-2, Sigma-Aldrich JRD0435). This is a general property of lithium carboxylate salts, and while direct experimental solubility data for this specific pair are not publicly available, class-level evidence from structurally analogous lithium oxadiazole carboxylates consistently reports this solubility advantage . Furthermore, the pre-formed lithium salt enables direct participation in α-lithiation–electrophilic trapping protocols on the 1,3,4-oxadiazole ring. Wong et al. (2019) demonstrated that 1,3,4-oxadiazole lithiation can achieve up to 91% isolated yield in batch at −30 °C, and quantitative yields under continuous flow at room temperature [1]. The free acid would require an additional deprotonation step and stoichiometric lithiation reagent adjustment, adding process complexity. The free acid is available from Sigma-Aldrich only as an AldrichCPR product with no analytical data provided and sold 'as-is' , whereas the lithium salt is supplied with defined purity specifications (95%+) by multiple vendors .

Synthetic Chemistry Salt Selection Flow Chemistry

4-Fluorophenyl vs. Cyclopropyl Substituent: Electronic and Steric Differentiation at the 5-Position

The 4-fluorophenyl substituent at the 5-position of the 1,3,4-oxadiazole ring provides a specific electron-withdrawing aromatic profile (Hammett σp = 0.06 for F) that differs from the cyclopropyl analog (CAS 1523571-22-3, 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt, MW 160.06 g/mol ). The para-fluorophenyl group contributes π-stacking capability and increased molecular surface area (MW difference: 214.08 vs. 160.06 g/mol, a 54 Da increment), which can influence target binding through hydrophobic and π-π interactions not available with the cyclopropyl substituent. The cyclopropyl analog has been explored as an electrolyte additive and building block, with the cyclopropyl group noted to enhance ring stability and limit conformational flexibility . These distinct physicochemical profiles mean that the two lithium salts are not functionally interchangeable in biological assays or materials applications—selection must be driven by whether aromatic π-interactions or conformational constraint is the desired design feature.

Structure-Activity Relationships SAR Electronics

1,3,4-Oxadiazole-2-carboxylate as a Validated Linker Scaffold in Axl Kinase Inhibitor Design

The 1,3,4-oxadiazole acetamide moiety—for which 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid (the free acid of the target lithium salt) serves as a direct synthetic precursor—has been validated as a novel linker in Axl kinase inhibitor design. Xu et al. (2020) demonstrated that compound 47e, a 6,7-disubstituted quinoline derivative utilizing the 1,3,4-oxadiazole acetamide linker, achieved an Axl kinase IC50 of 10 nM and exhibited remarkable cytotoxicity against A549, HT-29, PC-3, MCF-7, H1975, and MDA-MB-231 cell lines [1]. Critically, 47e also showed significant inhibitory effects on EGFR-TKI resistant NSCLC cell lines (H1975/gefitinib) [1]. The study highlighted that the 1,3,4-oxadiazole acetamide moiety represents a novel type of linker that is outside the scope of the classic '5-atoms rule' for kinase linker design [1]. The free acid CAS 944898-08-2 was explicitly used as a reactant in the synthesis of these inhibitors via oxalyl chloride-mediated coupling . The lithium salt (CAS 2193061-93-5) can serve the same synthetic role with the advantage of pre-activated carboxylate and enhanced solubility in the reaction medium.

Kinase Inhibitor Axl Oncology Bioisostere

Lithium(1+) 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate – Highest-Confidence Application Scenarios Based on Verified Evidence


Medicinal Chemistry: Synthesis of 1,3,4-Oxadiazole Acetamide Kinase Inhibitor Linkers

The lithium salt serves as a direct precursor for constructing 1,3,4-oxadiazole acetamide linkers via coupling with amine-containing pharmacophores. This approach has been validated in the development of Axl kinase inhibitors achieving IC50 values as low as 10 nM [1]. The pre-formed lithium carboxylate offers advantages over the free acid (Sigma-Aldrich JRD0435, sold as-is without analytical data) by providing defined purity (95%+) and enhanced solubility in the polar aprotic solvents (DMF, DMSO) typically used for amide coupling reactions. The 4-fluorophenyl substituent provides a UV chromophore for reaction monitoring and purification, and the electron-withdrawing para-fluoro group modulates the oxadiazole ring electronics favorably for subsequent derivatization.

Synthetic Methodology: Continuous Flow α-Lithiation–Electrophilic Trapping

The lithium salt is inherently compatible with α-lithiation protocols on the 1,3,4-oxadiazole scaffold. Wong et al. (2019) demonstrated that 1,3,4-oxadiazoles can be lithiated and trapped with electrophiles in up to quantitative yield under continuous flow conditions at room temperature, whereas batch lithiation at room temperature results in ring fragmentation [2]. The target compound, bearing a lithium carboxylate at the 2-position and a 4-fluorophenyl at the 5-position, is structurally suited for further functionalization via this methodology. The 1,3,4-regiochemistry is critical: Boström et al. demonstrated that 1,2,4-oxadiazoles have different lithiation behavior owing to distinct charge distributions [3], meaning procurement must specify the 1,3,4-isomer for these protocols.

Physicochemical Property-Driven Lead Optimization: Low-Lipophilicity Scaffold Selection

For drug discovery programs prioritizing low lipophilicity to mitigate promiscuity, metabolic liability, and hERG risk, the 1,3,4-oxadiazole core of this lithium salt provides a quantifiable advantage. The Boström et al. (2012) matched-pair analysis established that the 1,3,4-oxadiazole isomer consistently shows approximately 1 log D unit lower lipophilicity than the 1,2,4-isomer, along with superior metabolic stability and reduced hERG inhibition [3]. Programs seeking to maintain ligand efficiency while reducing log D should therefore prioritize the 1,3,4-oxadiazole-2-carboxylate scaffold (CAS 2193061-93-5) over the 1,2,4-isomer (CAS 2260932-60-1). This is a procurement-level decision with direct consequences for lead quality metrics.

Materials Science: Lithium-Ion Conducting Electrolyte Additives and Coordination Polymers

Lithium oxadiazole carboxylates are structurally analogous to established organometallic electrolyte additives, where the lithium counterion contributes to ionic conductivity and the heteroaromatic core provides thermal and electrochemical stability . The 4-fluorophenyl substituent offers a higher molecular weight and distinct electronic profile compared to the cyclopropyl analog (CAS 1523571-22-3), which has been specifically marketed for battery material applications . The 1,3,4-oxadiazole ring's dipole moment and charge distribution, which differ from the 1,2,4-isomer as documented by Boström et al. [3], may translate to different ion-pairing and conductivity behavior in solid or gel electrolyte formulations.

Quote Request

Request a Quote for Lithium(1+) ion 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.